6-bromo-N-isopropylpicolinamide
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Overview
Description
6-Bromo-N-isopropyl-2-pyridinecarboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and an isopropyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-isopropylpicolinamide typically involves the bromination of 2-pyridinecarboxamide followed by the introduction of the isopropyl group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to achieve bromination at the desired position. The reaction conditions often include a solvent like acetonitrile and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-isopropyl-2-pyridinecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as a solvent.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinecarboxamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-N-isopropyl-2-pyridinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 6-bromo-N-isopropylpicolinamide involves its interaction with specific molecular targets. The bromine atom and the isopropyl group play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: Similar in structure but with an aldehyde group instead of a carboxamide group.
6-Bromopyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
6-Bromo-N-isopropyl-2-pyridinecarboxamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other brominated pyridine derivatives and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C9H11BrN2O |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
6-bromo-N-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H11BrN2O/c1-6(2)11-9(13)7-4-3-5-8(10)12-7/h3-6H,1-2H3,(H,11,13) |
InChI Key |
GEDJFMDGELZRJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=NC(=CC=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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